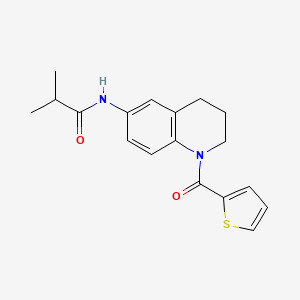

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and an isobutyramide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared through the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.

Coupling Reactions: The thiophene and tetrahydroquinoline units are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

Introduction of Isobutyramide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Amide Bond Transformations

The isobutyramide group participates in characteristic amide reactions:

Hydrolysis

-

Acidic conditions : Concentrated HCl under reflux cleaves the amide bond, yielding 6-amino-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline and isobutyric acid .

-

Basic conditions : NaOH (1–2 M, 60–80°C) produces the corresponding carboxylate salt.

Reduction

-

LiAlH4 in anhydrous THF reduces the amide to a secondary amine, forming N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutylamine.

Thiophene Carbonyl Reactivity

The thiophene-2-carbonyl moiety enables electrophilic and nucleophilic pathways:

Nucleophilic Acyl Substitution

-

Amine coupling : Reacts with primary amines (e.g., benzylamine) in the presence of DCC/DMAP to form substituted amides.

-

Transesterification : Methanol/H2SO4 replaces the carbonyl group with methoxy, producing methyl thiophene-2-carboxylate derivatives.

Reduction of Carbonyl

-

NaBH4/EtOH : Selectively reduces the carbonyl to a hydroxymethyl group without affecting the amide.

Tetrahydroquinoline Core Modifications

The saturated quinoline ring undergoes functionalization:

Cyclization Reactions

-

Intramolecular dehydration : Under H2SO4 catalysis, forms fused polycyclic structures via C–H activation adjacent to the nitrogen .

-

Oxidative aromatization : DDQ in refluxing toluene dehydrogenates the tetrahydroquinoline to a fully aromatic quinoline system .

Electrophilic Substitution

-

Nitration : HNO3/H2SO4 introduces nitro groups at the 5- or 7-positions of the tetrahydroquinoline ring .

Cross-Coupling Reactions

The aryl bromide precursor (if present) participates in:

-

Suzuki–Miyaura coupling : With aryl boronic acids/Pd(PPh3)4 to form biaryl systems .

-

Buchwald–Hartwig amination : For C–N bond formation with primary/secondary amines .

Reaction Optimization Insights

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

-

Temperature : Amide hydrolysis proceeds efficiently at 80–100°C .

-

Catalysts : DMAP accelerates acylation reactions by stabilizing transition states.

Table 2: Functional Group Compatibility

Mechanistic Considerations

-

Amide hydrolysis : Proceeds via a tetrahedral intermediate stabilized by proton transfer .

-

Thiophene carbonyl reactivity : Electron-deficient due to adjacent sulfur, enhancing electrophilicity .

-

Cyclization pathways : Intramolecular hydrogen bonding directs regioselectivity in ring-forming reactions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily recognized for its biological activity , particularly as a potential therapeutic agent. Its unique structural features allow for interactions with various biological targets, making it suitable for drug development.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .

| Compound Name | Activity | IC50 Value (µM) |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide | Anticancer | TBD |

| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Antitumor | 7.52 |

| 4-(Thiophen-2-carbonyl)phenol | Antioxidant | TBD |

Neuroprotective Effects

The compound may also have neuroprotective properties. Studies suggest that similar compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Biological Research Applications

This compound is being investigated for its role in biochemical pathways and as a selective inhibitor.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it a candidate for further research in biochemical assays. Interaction studies using molecular docking techniques have shown promising results in predicting binding affinities with various targets .

Material Science Applications

Beyond biological applications, this compound can also be explored within the realm of material science due to its unique chemical structure.

Development of Functional Materials

Compounds like this compound can serve as building blocks for synthesizing new materials with tailored properties. Their integration into polymer matrices or as coatings could lead to advancements in electronic materials or sensors.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- A study on 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide demonstrated potent inhibition of neuronal nitric oxide synthase (nNOS), highlighting its potential as a therapeutic agent for neurological disorders.

- Another investigation into N-substituted thioureas indicated their utility as precursors in generating heterocyclic products with diverse biological activities including antimicrobial and anticancer effects .

Mécanisme D'action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, while the carbonyl and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

Tetrahydroquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and 6-methoxy-1,2,3,4-tetrahydroquinoline share the tetrahydroquinoline moiety.

Amide Derivatives: Compounds such as N-isobutyrylaniline and N-isobutyryl-2-aminothiophene share the isobutyramide group.

Uniqueness

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to the combination of its structural components, which confer distinct electronic and steric properties

Activité Biologique

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group and an isobutyramide moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . In vitro assays have reported IC50 values in the low micromolar range for various cancer types.

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the thiophene position enhanced antibacterial activity significantly compared to non-substituted analogs .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for cytotoxicity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

2-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGBCMVAHSGKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.